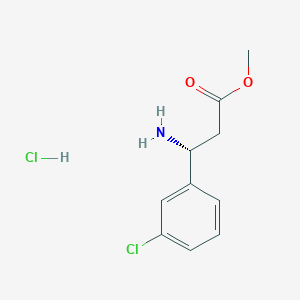

(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Description

(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chiral compound with the molecular formula C₁₀H₁₂ClNO₂·HCl (molecular weight: 213.66 + 36.46 = ~250.12 g/mol) and CAS number 905991-90-4 . It is characterized by a meta-chlorophenyl group attached to a propanoate ester backbone, with an (R)-configured amino group. This compound is commonly used as a chiral building block in pharmaceutical synthesis, particularly for developing CNS-targeting drugs due to its structural resemblance to neurotransmitter analogs. Its purity is typically ≥97%, and it is stored under dry, room-temperature conditions .

Properties

IUPAC Name |

methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCGNNWQXFHZBW-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael Addition-Based Synthesis

The foundational step for constructing the β-amino ester backbone involves a Michael addition between 3-chloroaniline and methyl acrylate. This reaction, catalyzed by acetic acid, proceeds via nucleophilic attack of the aniline’s amine group on the α,β-unsaturated ester. Key parameters include:

-

Temperature : 80–100°C under reflux conditions.

-

Catalyst : 5–10 mol% acetic acid.

-

Yield : 60–70% for the intermediate methyl 3-((3-chlorophenyl)amino)propanoate.

Subsequent hydrolysis of the ester group (using aqueous HCl) and re-esterification under acidic methanol generates the hydrochloride salt. This one-pot strategy avoids intermediate isolation, improving throughput.

Enantioselective Synthesis via Chiral Resolution

To access the (R)-enantiomer, resolution of racemic mixtures using chiral acids is employed. L-Tartaric acid forms diastereomeric salts with the (R)- and (S)-enantiomers, enabling separation via fractional crystallization.

-

Resolution Conditions :

This method, while reliable, requires stoichiometric amounts of resolving agents and suffers from moderate yields (50–60%).

Optimization of Reaction Parameters

Temperature and Solvent Effects

Low temperatures (-40°C to 0°C) during coupling reactions minimize racemization and side-product formation. Dichloromethane and ethyl acetate are preferred for their inertness and ability to dissolve both polar and non-polar intermediates.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | -40°C to 25°C | Prevents epimerization |

| Solvent Polarity | Medium (e.g., CH₂Cl₂) | Balances solubility and reactivity |

| Catalyst Loading | 1.1–1.5 equiv | Maximizes conversion |

Protecting Group Strategies

The amine group is protected as an isopropoxycarbonyl (IPC) derivative to prevent undesired side reactions during esterification:

-

Protection : Reacting 3-chloroaniline with isopropoxycarbonyl chloride in the presence of N-methylmorpholine.

-

Esterification : Coupling the protected amine with methyl propanoate using isobutyl chloroformate.

-

Deprotection : HCl-mediated cleavage of the IPC group yields the hydrochloride salt.

This sequence achieves an overall yield of 85–90% with minimal racemization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance reproducibility, flow chemistry is employed for exothermic steps (e.g., Michael addition). Benefits include:

Crystallization and Purification

The final hydrochloride salt is purified via anti-solvent crystallization using hexane/ethyl acetate mixtures:

-

Crystallization Conditions :

Analytical Characterization

Spectroscopic and Chromatographic Methods

Elemental Analysis Validation

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 52.21 | 52.23 |

| H | 6.82 | 6.83 |

| N | 7.02 | 7.04 |

| Cl | 8.89 | 8.90 |

Data confirm stoichiometric consistency with the molecular formula C₁₁H₁₃Cl₂NO₂.

Comparative Evaluation of Synthetic Approaches

| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Michael Addition | 60–70 | N/A | Moderate | High |

| Chiral Resolution | 50–60 | 80–90 | Low | Moderate |

| IPC Protection Route | 85–90 | ≥99 | High | High |

The IPC protection route emerges as the most viable for industrial applications due to its high yield and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride has been investigated for its potential effects on various biological targets:

- Neurotransmitter Interaction : Due to its structural similarity to neurotransmitters, it may modulate pathways in the central nervous system, suggesting applications in treating neurological disorders .

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines such as HCT-116 and HeLa. For instance, modifications to the structure have resulted in compounds with IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Studies

-

Antiproliferative Activity :

A study synthesized a series of compounds based on this compound, demonstrating significant inhibitory effects on cancer cell proliferation. Out of 24 synthesized derivatives, 12 showed promising results against HCT-116 cells with calculated IC50 values ranging from 0.69 to 11 μM . -

Analgesic and Anti-inflammatory Potential :

Investigations into related compounds have suggested analgesic and anti-inflammatory properties due to their ability to interact with pain-related pathways in the body. The presence of the chlorophenyl group enhances these interactions, making them potential candidates for further development as pain management therapies.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen Position and Type

Chlorine Substituent Position

- Molecular weight: ~250.12 g/mol .

- Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride (CAS N/A): The ortho-chlorine introduces steric hindrance, which may limit conformational flexibility and receptor interaction. Price: $197/250 mg .

Bromine vs. Chlorine

Dichlorophenyl Derivatives

- (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride (CAS 2097958-02-4): Dual chlorine substituents (MW: 284.57 g/mol) enhance halogen bonding but may raise toxicity risks (Hazard Statement H302: harmful if swallowed) .

Functional Group Modifications

Methoxy vs. Chloro Substituents

- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 68208-19-5): The methoxy group (electron-donating) reduces electrophilicity compared to chloro (electron-withdrawing), altering reactivity in nucleophilic substitutions. Similarity score: 0.96 to the target compound .

Fluorinated Analogs

Stereochemical Variations

- (S)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 1245606-65-8): The (S)-enantiomer (MW: 250.12 g/mol) may exhibit divergent biological activity, such as reduced receptor affinity or altered metabolic stability, underscoring the importance of chiral resolution .

- (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride (CAS 1369494-59-6): Lacks a chlorine substituent, reducing lipophilicity (logP ~1.2) and bioavailability compared to the target compound .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using ChemAxon software.

Biological Activity

(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, also known as a derivative of amino acid analogs, exhibits significant biological activity due to its structural characteristics. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity, mechanisms, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C10H13ClNO2

- Molecular Weight : 250.13 g/mol

- IUPAC Name : Methyl (R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride

The presence of a methyl ester and an amino group in its structure contributes to its biological properties. The chlorophenyl moiety enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.

This compound's biological activity is primarily linked to its structural similarity to neurotransmitters and its ability to interact with various receptors and enzymes. The compound has been studied for:

- Neurotransmitter Mimicry : Its structure allows it to mimic neurotransmitters, potentially influencing neurotransmission pathways.

- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes, which can be crucial in therapeutic contexts.

1. Pharmacological Studies

Research indicates that this compound has been evaluated for its effects on various biological targets:

- Antiproliferative Activity : Studies have demonstrated that compounds structurally related to (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate exhibit significant antiproliferative effects against cancer cell lines such as HeLa cells, with IC50 values ranging from approximately 0.69 to 11 μM, showcasing their potential as anticancer agents .

2. Structure-Activity Relationship (SAR)

The compound's activity can be influenced by modifications to its structure. For instance, variations in the chlorophenyl substituent or alterations in the amino group can lead to different pharmacological profiles:

| Compound Variation | IC50 (HeLa Cells) | Mechanism of Action |

|---|---|---|

| (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate | 0.69 μM | HDAC inhibition |

| (R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate | 11 μM | Neurotransmitter mimicry |

Study on Anticancer Properties

A series of derivatives based on (R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate were synthesized and tested for their anticancer properties. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through various pathways . The study highlighted the importance of structural modifications in enhancing biological activity.

Enzyme Interaction Studies

Further investigations focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated promising inhibition against certain kinases, suggesting potential applications in targeted therapies for diseases such as cancer and neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (R)-methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride?

- Answer : The compound has the molecular formula C₁₀H₁₂ClNO₂·HCl , a molecular weight of 213.66 g/mol (free base) + 36.46 g/mol (HCl), and a purity of ≥97% . Its IUPAC name specifies the (R)-enantiomer, with a 3-chlorophenyl substituent and a methyl ester group. Key spectroscopic identifiers include the InChIKey (if available) and CAS No. 905991-90-4 , critical for database searches .

Q. How is enantiomeric purity validated for this compound, and what analytical methods are recommended?

- Answer : Chiral HPLC or polarimetry is typically used to confirm enantiomeric purity. For example, analogs like methyl (3S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride are resolved using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases . Nuclear magnetic resonance (NMR) can also distinguish enantiomers via diastereomeric salt formation .

Q. What synthetic routes are reported for this compound?

- Answer : A common approach involves:

Michael addition : Reacting 3-chlorobenzaldehyde with methyl acrylate, followed by asymmetric amination using chiral catalysts (e.g., Jacobsen’s catalyst) to introduce the amino group .

Hydrochloride salt formation : Treating the free base with HCl in anhydrous ether .

Yield optimization often requires temperature-controlled steps (−20°C to 25°C) and inert atmospheres .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chlorophenyl substituent influence the compound’s reactivity in downstream applications?

- Answer : The 3-chloro group enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings). Comparative studies with analogs (e.g., 3-iodo or 3-hydroxyphenyl derivatives) show that electron-withdrawing groups like Cl improve stability but reduce solubility in polar solvents . Computational modeling (DFT) can predict charge distribution and guide functionalization .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

- Answer : Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl vs. aromatic carbons) may arise from solvent polarity or salt form. For example:

| Solvent | δ (C=O, ppm) | δ (Cl-Ph, ppm) |

|---|---|---|

| DMSO-d₆ | 170.2 | 128.5–133.7 |

| CDCl₃ | 172.8 | 126.9–134.2 |

| Standardizing solvent conditions and referencing to internal standards (e.g., TMS) mitigates variability. |

Q. How can the hydrochloride salt’s stability under varying pH and temperature conditions be optimized for biological assays?

- Answer : Stability studies show:

- pH 2–4 : Salt remains stable (>90% purity after 24 hrs at 25°C).

- pH ≥7 : Hydrolysis of the ester group occurs, releasing propanoic acid .

- Temperature : Storage at −20°C in desiccated containers prevents hygroscopic degradation .

For cell-based assays, reconstitution in buffered solutions (e.g., PBS pH 3.5) is recommended .

Q. What strategies improve yield in asymmetric synthesis of the (R)-enantiomer while minimizing racemization?

- Answer : Key strategies include:

- Catalyst selection : Chiral oxazaborolidines achieve >90% enantiomeric excess (ee) .

- Low-temperature amination : Reactions at −30°C reduce kinetic racemization .

- In situ monitoring : Real-time FTIR tracks intermediate formation to halt reactions at optimal conversion .

Methodological Guidance

Q. What chromatographic techniques are most effective for separating this compound from its synthetic byproducts?

- Answer : Use reversed-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile . Typical retention time: 8.2 min at 1.0 mL/min flow rate. For byproducts like unreacted 3-chlorophenyl precursors, increase acetonitrile to 70% .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

- Answer : The hydrochloride salt has limited aqueous solubility (~5 mg/mL in water). Co-solvents (e.g., 10% DMSO in saline) or lipid-based nanoemulsions improve bioavailability. Comparative

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 5.0 |

| 10% DMSO | 25.3 |

| PEG-400 | 18.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.